

Basic Information and Predicted Properties of 5-Oxohexanal

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Compound Focus: 5-Oxohexanal

CAS No.: 505-03-3

Cat. No.: S9039897

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The table below summarizes the key identifiers and predicted physicochemical properties of **5-oxohexanal**.

Property	Description / Value
Common Name	5-Oxohexanal [1]
Chemical Formula	C ₆ H ₁₀ O ₂ [1]
Average Molecular Weight	114.1424 g/mol [1]
SMILES	CC(=O)CCCC=O [1]
CAS Registry Number	505-03-3 [1]
Class	Medium-chain aldehyde [1]
IUPAC Name	5-oxohexanal [1]
Water Solubility (Predicted)	27.7 g/L [1]
LogP (Predicted)	0.98 [1]

GC-MS Analysis Protocol for 5-Oxohexanal

This protocol provides a workflow and recommended parameters for analyzing **5-oxohexanal** using GC-MS.

Sample Preparation

- **Derivatization:** **5-oxohexanal** contains both aldehyde and ketone functional groups [2]. Consider derivatization (e.g., using O-methylhydroxylamine followed by trimethylsilylation) to improve volatility and thermal stability, reducing adsorption and peak tailing.
- **Extraction:** Use suitable solvents for liquid-liquid extraction (e.g., dichloromethane or ethyl acetate) or solid-phase extraction (SPE) to concentrate **5-oxohexanal** and remove interfering matrix components.

Instrumental Configuration

The table below outlines suggested instrument parameters.

Component	Recommended Setting
Gas Chromatograph	Agilent 7890B, Thermo Scientific TRACE 1300, or equivalent [3]
Injector	Programmed Temperature Vaporizing (PTV) or Split/Splitless injector [3]
Injection Mode	Splitless (for high sensitivity) or Split (for concentrated samples) [3]
Injection Temperature	250 °C [3]
Carrier Gas	Helium (>99.995% purity) [3]
Column	Mid-polarity stationary phase (e.g., DB-35ms, DB-624); 30m length x 0.25mm ID x 0.25µm film thickness [3] [4]
Oven Program	Initial 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) [4]
Mass Spectrometer	Quadrupole MS (e.g., Agilent 5977B) [4]

Component	Recommended Setting
Ionization Mode	Electron Ionization (EI), 70 eV [4]
Ion Source Temperature	230 °C [4]
Quadrupole Temperature	150 °C [4]
Data Acquisition	Full scan (m/z 40-500) for untargeted analysis; SIM for targeted quantification [4]

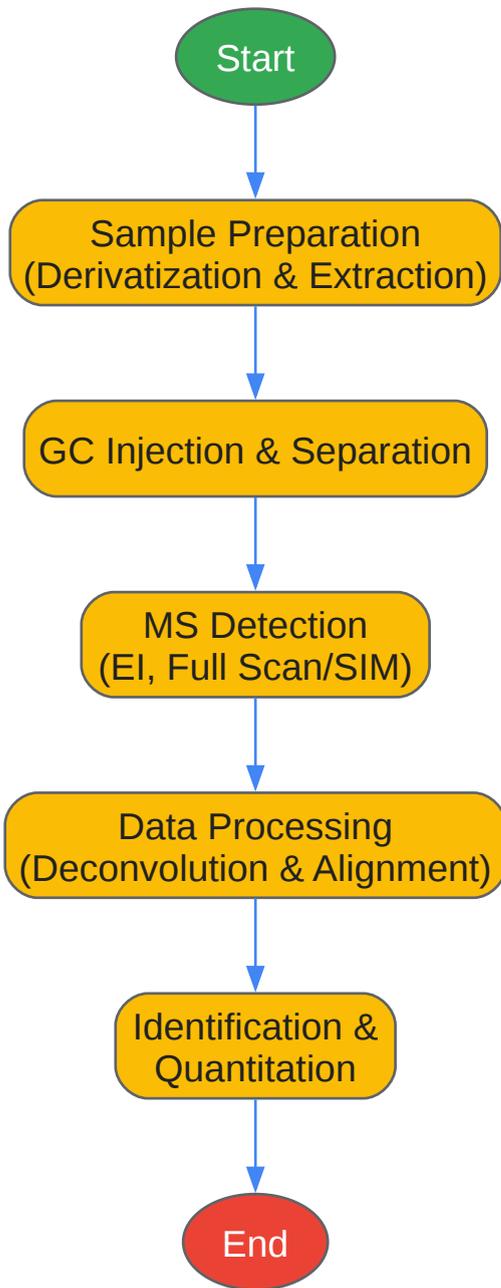
Data Processing and Analysis

- **Spectral Deconvolution:** Use specialized software like **ADAP-GC** or **AMDIS** to deconvolve spectra and resolve co-eluting compounds [5].
- **Compound Identification:** Identify **5-oxohexanal** by:
 - Comparing the acquired mass spectrum with reference libraries (NIST, Wiley) [4].
 - Matching the **predicted retention index (RI)** against literature or database values. The table below shows predicted RIs for underivatized **5-oxohexanal** on different column types [1].

Column Type	Predicted Retention Index (RI)
Standard Polar	1575.7 [1]
Standard Non-Polar	902.9 [1]
Semi-Standard Non-Polar	961.2 [1]

Experimental Workflow Diagram

The following diagram outlines the complete GC-MS analysis workflow for **5-oxohexanal**.



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GC-MS Analysis Workflow for 5-Oxohexanal

Important Considerations and Applications

- **Biomarker Potential:** **5-Oxohexanal** has been detected in pulses, suggesting it could be a **dietary biomarker** [1].

- **Method Development:** Use the **predicted chromatographic properties** as a starting point. You must experimentally optimize and validate parameters like retention time and detection limits using analytical standards.
- **Data Visualization:** For complex data, create 2D or 3D visualizations (e.g., retention time vs. m/z vs. intensity) to evaluate sample quality and features, similar to methods used in LC-MS data analysis [6].

Limitations and Troubleshooting

- **Inherent Limitations:** GC-MS is unsuitable for non-volatile or thermally unstable compounds without derivatization. Some isomeric compounds may be difficult to distinguish by mass spectrometry alone [3].
- **Troubleshooting:** Peak tailing can often be mitigated by **derivatization**. If sensitivity is insufficient, switch to **Selected Ion Monitoring (SIM)** mode. Confirm identifications by comparing with a pure analytical standard.

Conclusion

While a pre-established protocol for **5-oxohexanal** is not available, this guide provides a robust framework based on its chemical properties and standard GC-MS practices. Success hinges on careful method optimization, particularly in sample preparation and the use of a reliable spectral library and retention index for definitive identification.

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